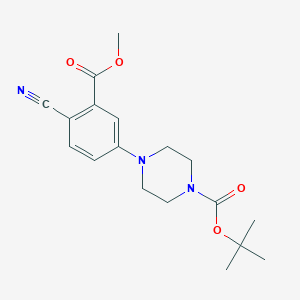

tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Description

tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a substituted phenyl ring. The phenyl ring is modified with a cyano (-CN) group at position 4 and a methoxycarbonyl (-COOCH₃) group at position 2. This structure is commonly employed as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, PROTACs (proteolysis-targeting chimeras), and other bioactive molecules . The Boc group enhances solubility and facilitates selective deprotection during multi-step syntheses .

Properties

Molecular Formula |

C18H23N3O4 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

tert-butyl 4-(4-cyano-3-methoxycarbonylphenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-9-7-20(8-10-21)14-6-5-13(12-19)15(11-14)16(22)24-4/h5-6,11H,7-10H2,1-4H3 |

InChI Key |

SAHGSNVBPWJTIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C#N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Formation of Piperazine Core

The piperazine ring is commonly introduced as tert-butyl piperazine-1-carboxylate, which serves as a protected intermediate. The protection with a tert-butyl carbamate group stabilizes the nitrogen atoms during subsequent reactions.

- Typical procedure: tert-Butyl piperazine-1-carboxylate is prepared by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under anhydrous conditions, often in dichloromethane at 0 °C to room temperature with a base such as triethylamine to scavenge acid byproducts.

Introduction of Cyano and Methoxycarbonyl Groups on Phenyl Ring

The phenyl ring bearing the cyano and methoxycarbonyl groups is synthesized or obtained as a substituted aromatic intermediate. The cyano group is typically introduced via nucleophilic substitution or cyanation reactions, while the methoxycarbonyl group is installed through esterification or carboxylation reactions.

- Reagents: Sodium cyanide or other cyanide sources for cyanation; methyl chloroformate or dimethyl carbonate for methoxycarbonylation.

- Conditions: Reactions are often performed in polar aprotic solvents at controlled temperatures to avoid side reactions.

Coupling of Substituted Phenyl to Piperazine

The key step involves coupling the substituted phenyl moiety to the piperazine nitrogen. This is often achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

- Example: Reaction of tert-butyl piperazine-1-carboxylate with a halogenated (e.g., brominated) substituted phenyl derivative under basic conditions.

- Catalysts and solvents: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as DMF or toluene are commonly used.

Purification and Characterization

The crude product is purified by chromatographic techniques such as silica gel column chromatography using hexane/ethyl acetate mixtures. The purified compound is characterized by NMR, mass spectrometry, and melting point determination to confirm structure and purity.

Representative Synthesis Data Table

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc protection of piperazine | Boc2O, NEt3, CH2Cl2, 0 °C to rt, 18 h | 85-90 | Anhydrous conditions essential |

| 2 | Cyanation of aromatic ring | NaCN, acetone/water, rt, 48 h | 60-70 | Stirring under air, pH control needed |

| 3 | Methoxycarbonylation | Methyl chloroformate, base, aprotic solvent | 70-80 | Esterification under mild conditions |

| 4 | Coupling reaction | Pd catalyst, K2CO3, DMF, 80-100 °C, 12 h | 75-85 | Inert atmosphere recommended |

| 5 | Purification | Silica gel chromatography, hexane/ethyl acetate | - | Product isolated as white crystalline solid |

Research Findings and Optimization Notes

- The use of tert-butyl carbamate protection on piperazine nitrogen atoms is critical to prevent side reactions and improve selectivity during coupling steps.

- Cyanation reactions require careful pH control and safety measures due to the toxicity of cyanide reagents; residual cyanide is typically oxidized and tested to ensure removal.

- Palladium-catalyzed coupling reactions provide high yields and selectivity but require anhydrous and inert atmosphere conditions to prevent catalyst deactivation.

- The final compound exhibits good crystallinity, facilitating purification and structural characterization by X-ray crystallography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction of the cyano group to an amine can be achieved using hydrogenation or other reducing agents like lithium aluminum hydride.

Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Primary amines from the reduction of the cyano group.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Studies have indicated that derivatives of piperazine compounds exhibit anticancer properties. The presence of the cyano and methoxycarbonyl groups may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways. Research has shown that modifications in the piperazine structure can lead to increased cytotoxicity against various cancer cell lines.

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, particularly against resistant strains of bacteria. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics.

- Neuropharmacology : Tert-butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate may also have implications in treating neurological disorders. Its structural similarity to known psychoactive compounds suggests potential use as an anxiolytic or antidepressant.

Material Science

- Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and mechanical strength. Its functional groups allow for further chemical modifications, which can tailor the polymer's characteristics for various applications.

- Nanotechnology : In the field of nanotechnology, this compound can be utilized in creating nanoparticles for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms is of significant interest.

Analytical Chemistry

- Chromatographic Applications : this compound is used as a standard in high-performance liquid chromatography (HPLC) for analyzing complex mixtures. Its distinct retention time aids in the identification and quantification of similar compounds.

- Spectroscopic Studies : The compound's unique spectral properties make it suitable for use in various spectroscopic techniques, including NMR and mass spectrometry, facilitating structural elucidation and purity assessment.

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of piperazine containing cyano groups showed significant inhibition of cancer cell proliferation in vitro, suggesting that this compound could be developed into a novel anticancer agent .

- Antimicrobial Efficacy : Research conducted on the antimicrobial activity of piperazine derivatives highlighted that modifications at the para position significantly enhanced activity against Staphylococcus aureus and Escherichia coli, indicating potential therapeutic uses for this compound .

- Polymer Development : A recent study explored the use of this compound as a building block for synthesizing biodegradable polymers with enhanced mechanical properties, demonstrating its versatility in material science applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyano and methoxycarbonyl groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

The target compound shares structural homology with other Boc-protected piperazine derivatives, differing primarily in the substituents on the phenyl ring. Key analogs include:

tert-Butyl 4-(3-chloro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate ()

- Substituents : 3-Cl, 4-COOCH₃.

- Key Differences: Replacement of the 4-cyano group with chlorine alters electronic properties.

- Applications : Used in synthesizing intermediates for kinase inhibitors.

tert-Butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (QD-2993, )

- Substituents : 3-F, 4-COOCH₃.

- Key Differences: Fluorine’s strong electron-withdrawing nature enhances metabolic stability compared to cyano or chloro groups. This analog is favored in CNS-targeting drugs due to improved blood-brain barrier penetration .

tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate ()

- Substituents : Pyridine ring with 4-CH₃, 6-COOCH₃.

- Key Differences : A pyridine core replaces the phenyl ring, increasing polarity and hydrogen-bonding capacity. This structural shift improves solubility but may reduce lipophilicity .

Physicochemical and Stability Comparisons

<sup>*</sup>LogP values estimated using ChemDraw.

<sup>†</sup>SGF = Simulated Gastric Fluid (pH 1.2).

Stability Notes:

- Boc-protected piperazines generally exhibit stability in neutral/basic conditions but may degrade in acidic environments (e.g., gastric fluid) via Boc deprotection .

- Fluorinated analogs (e.g., QD-2993) resist enzymatic degradation better than cyano or chloro derivatives .

Reaction Insights:

Biological Activity

tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention due to its diverse biological activities. This compound features a unique structural framework that includes a piperazine ring, a cyano group, and a methoxycarbonyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O4, with a molecular weight of approximately 345.4 g/mol. The compound's structure is characterized by several functional groups that may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing piperazine moieties often exhibit significant antimicrobial properties. Specifically, this compound may demonstrate selective activity against certain pathogens while sparing mammalian cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Similar piperazine derivatives have shown efficacy in reducing inflammation in various models, indicating that this compound could also possess such properties . Further studies are needed to elucidate the specific mechanisms involved.

Neuroprotective Properties

Preliminary findings suggest that this compound may exhibit neuroprotective effects. The presence of the piperazine ring is often associated with neuroprotective activities, making this compound a candidate for further investigation in neurodegenerative disease models .

Understanding the mechanism of action is vital for assessing the therapeutic potential of this compound. Interaction studies have shown that similar compounds can bind to various biological targets, including enzymes and receptors. The specific binding affinity and efficacy of this compound need to be explored through detailed pharmacological studies .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the diversity within the piperazine class and their respective biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-Butyl 4-methylpiperazine-1-carboxylate | Contains a methyl group instead of cyano | Antimicrobial |

| Di-tert-butyl piperazine-1,4-dicarboxylate | Two carboxylic acid groups | Anti-inflammatory |

| tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | Aminoethyl substitution | Neuroprotective |

| tert-Butyl 4-(3-fluoro-4-methoxycarbonyl)phenyl)piperazine-1-carboxylate | Fluorinated phenol ring | Antimicrobial |

This table illustrates how modifications in the structure can lead to variations in biological activity, emphasizing the importance of structural optimization in drug design .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds for various applications:

- Corrosion Inhibition : A study investigated the anticorrosive properties of related piperazine derivatives, demonstrating high inhibition efficiency in corrosive environments. While not directly related to biological activity, these findings indicate the versatility of piperazine derivatives in different fields .

- Neuroprotective Studies : Research on similar compounds has shown promising results in neuroprotection against oxidative stress and neuronal damage, suggesting that this compound could be beneficial for conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.